molecular formula C19H18N2O6S B2362690 Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-72-2

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2362690
CAS No.: 946236-72-2
M. Wt: 402.42
InChI Key: BLBOKXHGGXGOAA-UHFFFAOYSA-N
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Description

“Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Molecular Structure Analysis

Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are used in the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a derivative of benzo[d]thiazole, a heterocyclic compound that has garnered attention in synthetic and medicinal chemistry due to its bioactive properties. Benzo[d]thiazoles are components of many compounds and drugs, exhibiting a variety of bioactivities. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives showcases the versatility of benzo[d]thiazole derivatives as new building blocks in drug discovery. These derivatives can be substituted at multiple positions, offering the possibility to explore the chemical space around the molecule for ligand-target interactions (Durcik et al., 2020).

Biochemical and Biological Evaluations

In the realm of biochemical and biological evaluations, benzothiazoline and its derivatives have demonstrated significant activity. A study on benzothiazoline derivatives revealed their potent Ca2+ antagonistic activity in vitro, showcasing dual inhibition on fast Na+ inward channels and slow Ca2+ inward channels in rabbit hearts. This compound also exhibited a long-acting hypotensive effect in rats, underscoring its potential in cardiovascular research (Yamamoto et al., 1988).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of benzothiazole derivatives have been extensively studied. Experimental and theoretical studies on 2-Mercaptobenzothiazole derivatives highlighted their interaction with epidermal growth factor receptor (EGFR) tyrosine kinase protein, indicating good anti-cancer activity. Additionally, DNA binding studies against calf thymus DNA revealed that these compounds exhibit good binding efficiency, suggesting their potential as therapeutic agents in cancer treatment. Their antimicrobial activities against bacterial and fungal strains further emphasize the broad spectrum of biological activities associated with benzothiazole derivatives (Daisy et al., 2020).

Mechanism of Action

Target of Action

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to the family of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with various biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may have diverse molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in water, alcohol, and ether may suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate are not fully known. Thiazoles, a class of compounds to which it belongs, have been found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of this compound are not well-documented. Related thiazole compounds have shown significant potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives have been found to interact with various enzymes and proteins .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Thiazole compounds have been found to interact with various enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. Related thiazole compounds have been found to interact with various enzymes and proteins .

Properties

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(22)21-19-20-12-6-5-10(18(23)27-4)9-15(12)28-19/h5-9H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOKXHGGXGOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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